molecular formula C11H14INO B14845487 3-Cyclopropoxy-2-iodo-6-isopropylpyridine

3-Cyclopropoxy-2-iodo-6-isopropylpyridine

Cat. No.: B14845487
M. Wt: 303.14 g/mol
InChI Key: YMOXBOYINPPXQB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the pyridine ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide, while the isopropyl group can be added via an alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The cyclopropoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in synthesis. The presence of the cyclopropoxy group adds steric hindrance, which can affect the compound’s behavior in chemical reactions .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-6-propan-2-ylpyridine

InChI

InChI=1S/C11H14INO/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

YMOXBOYINPPXQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)I

Origin of Product

United States

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